molecular formula C12H7F3N2O3 B1460133 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid CAS No. 1258269-13-4

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid

Cat. No.: B1460133
CAS No.: 1258269-13-4
M. Wt: 284.19 g/mol
InChI Key: OSXYZXXMTIHCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid is a chemical compound with the molecular formula C12H7F3N2O3 and a molecular weight of 284.19 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazine ring bearing a carboxylic acid group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically employs organoboron reagents and palladium (II) complexes as catalysts. Another method involves the Buchwald-Hartwig amination, which is useful for forming carbon-nitrogen bonds . Industrial production methods for this compound may involve scalable and efficient synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions, leading

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXYZXXMTIHCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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